Dehydroshizukanolide
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Overview
Description
Dehydroshizukanolide is a sesquiterpene lactone compound primarily isolated from plants belonging to the Chloranthaceae family, such as Chloranthus japonicus . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroshizukanolide can be extracted from the ether extract of Chloranthus japonicus using column chromatography . The compound is obtained as colorless needles with a melting point of 95-96.5°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources remains the primary method. Advances in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future.
Chemical Reactions Analysis
Types of Reactions: Dehydroshizukanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antimicrobial and anti-inflammatory properties.
Medicine: Research has shown its potential in treating cardiovascular diseases due to its vasodilatory effects.
Industry: Dehydroshizukanolide is being explored for its use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of dehydroshizukanolide involves its interaction with various molecular targets and pathways . It has been shown to induce relaxation of vascular smooth muscle by modulating nitric oxide production, which is crucial for its vasodilatory effects . Additionally, its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Dehydroshizukanolide is unique among sesquiterpene lactones due to its specific structural features and biological activities . Similar compounds include:
Shizukanolide: Another sesquiterpene lactone from Chloranthus japonicus with similar biological activities.
13-Hydroxy-8,9-dehydroshizukanolide: A hydroxylated derivative with enhanced vasodilatory effects.
Podoandin: Another sesquiterpene lactone with comparable anti-inflammatory properties.
Properties
IUPAC Name |
4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h6,9,11-12H,1,4-5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEQSZKTJIUNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C=C2OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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